molecular formula C8H10BrNO B13491114 (S)-2-(1-Aminoethyl)-3-bromophenol

(S)-2-(1-Aminoethyl)-3-bromophenol

Cat. No.: B13491114
M. Wt: 216.07 g/mol
InChI Key: PFHXRVCVKNKTBY-YFKPBYRVSA-N
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Description

(S)-2-(1-Aminoethyl)-3-bromophenol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a benzene ring. The compound’s chirality arises from the asymmetric carbon atom bonded to the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminoethyl)-3-bromophenol can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This method leverages the specificity and efficiency of biocatalysts to produce the desired chiral amine.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts due to their ability to provide high yields and enantiomeric purity. The process typically includes the expression of engineered transaminases in host cells, followed by the conversion of suitable substrates under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminoethyl)-3-bromophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding phenol.

    Substitution: Formation of substituted phenols or amines.

Scientific Research Applications

(S)-2-(1-Aminoethyl)-3-bromophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminoethyl)-3-bromophenol involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5’-phosphate (PLP), leading to the formation of a planar quinonoid intermediate. This intermediate undergoes further transformations to yield the final product .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-Aminoethyl)-phenol: Similar in structure but lacks the bromine atom.

    (S)-2-(1-Aminoethyl)-phenol: Similar but without the bromine substitution.

    (S)-2-(1-Aminoethyl)-4-bromophenol: Similar but with the bromine atom at a different position.

Uniqueness

(S)-2-(1-Aminoethyl)-3-bromophenol is unique due to the presence of the bromine atom at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique substitution pattern can influence the compound’s interaction with enzymes and receptors, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-3-bromophenol

InChI

InChI=1S/C8H10BrNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3/t5-/m0/s1

InChI Key

PFHXRVCVKNKTBY-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1Br)O)N

Canonical SMILES

CC(C1=C(C=CC=C1Br)O)N

Origin of Product

United States

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